Carbonyl Linker Differentiation
The target compound incorporates an amide-like carbonyl spacer between the pyrazine ring and the 3-methylidenepiperidine moiety, in contrast to direct N-aryl linked analogs such as 2-(3-methylidenepiperidin-1-yl)pyrazine (CAS 1864353-06-9). Carbonyl insertion increases rotational freedom (additional rotatable bond) and alters the electron density on the pyrazine ring, which typically modulates hydrogen-bonding capacity and target binding kinetics [1]. While quantitative binding data for this specific compound are not publicly available, the general principle is supported by extensive SAR in piperidine amide series [2].
| Evidence Dimension | Rotatable bonds and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Rotatable bonds: 2; H-bond acceptors: 3 (carbonyl oxygen, pyrazine nitrogens) |
| Comparator Or Baseline | 2-(3-Methylidenepiperidin-1-yl)pyrazine: Rotatable bonds: 1; H-bond acceptors: 2 (pyrazine nitrogens only) |
| Quantified Difference | +1 rotatable bond; +1 H-bond acceptor vs. direct N-aryl analog |
| Conditions | Molecular modeling (in silico) based on standard SMILES structures [1] |
Why This Matters
The extra rotatable bond and H-bond acceptor can significantly alter protein-ligand complementarity and solubility, making the carbonyl-linked scaffold a distinct chemical series for screening purposes.
- [1] Chemical structure data derived from IUPAC name and molecular formula; PubChem integration via NCBI. InChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3. View Source
- [2] Patent US10647708. 2020. Tetrahydroisoquinoline derived PRMT5-inhibitors. Illustrates sensitivity of PRMT5 inhibitory activity to small changes in piperidine-heteroaryl connectivity. View Source
